2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
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Overview
Description
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while nucleophilic substitution of the chlorine atom can produce various substituted benzyl derivatives .
Scientific Research Applications
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis . Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound has similar structural features but differs in the substituents on the phenyl rings.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Another imidazole derivative with different functional groups.
Uniqueness
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group, in particular, enhances its stability and reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-26-22(18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)25-23(26)29(27,28)16-19-14-8-9-15-20(19)24/h2-15H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUWLDHABFEAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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